molecular formula C5H3BrINO B1395293 3-Bromo-5-iodopyridin-2-ol CAS No. 637348-81-3

3-Bromo-5-iodopyridin-2-ol

Cat. No.: B1395293
CAS No.: 637348-81-3
M. Wt: 299.89 g/mol
InChI Key: GUCOEKKQKHACCX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyridin-2-ol is a heterocyclic organic compound that belongs to the pyridine family. It has a CAS Number of 637348-81-3 and a molecular weight of 299.89 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group . The exact positions of these substituents on the pyridine ring can be inferred from the name of the compound: the bromine atom is at the 3rd position, the iodine atom is at the 5th position, and the hydroxyl group is at the 2nd position.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 299.89 .

Scientific Research Applications

Synthesis of Functionalized Pyridines

Research indicates that compounds like 3-Bromo-5-iodopyridin-2-ol are vital in the synthesis of functionalized pyridines. For instance, 5-bromopyridyl-2-magnesium chloride, synthesized from 5-bromo-2-iodopyridine, is used to create various functionalized pyridine derivatives. These derivatives find applications in medicinal chemistry, particularly as key intermediates in the synthesis of anticancer agents like Lonafarnib (Song et al., 2004).

Formation of Iodo Substituents and Crystal Structure

The reaction of similar bromopyridine compounds with N-iodosuccinimide leads to the formation of iodo substituents in the pyridine ring, as seen in the synthesis of 3-amino-5-bromo-2-iodopyridine. This process is significant in understanding the crystal structures and hydrogen bonding in such compounds, which is essential for designing new materials and pharmaceuticals (Bunker et al., 2008).

Synthesis of Halogen-rich Intermediates

Compounds like this compound serve as halogen-rich intermediates in the synthesis of complex organic structures. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involving halogen dance reactions, creates a diverse range of pentasubstituted pyridines with functionalities suitable for further chemical manipulations. This is significant in drug development and material science (Wu et al., 2022).

Cross-Coupling Reactions

The reactivity of such halopyridines is exploited in various cross-coupling reactions. For example, the preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine and its subsequent use in coupling reactions demonstrate the versatility of these compounds in creating new chemical entities. This is crucial in the synthesis of complex organic molecules for pharmaceutical applications (Rieke & Kim, 2011).

Properties

IUPAC Name

3-bromo-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCOEKKQKHACCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698895
Record name 3-Bromo-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-81-3
Record name 3-Bromo-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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